molecular formula C4H4BrN3O2 B1271207 4-bromo-1-methyl-3-nitro-1H-pyrazole CAS No. 89607-12-5

4-bromo-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B1271207
CAS No.: 89607-12-5
M. Wt: 206 g/mol
InChI Key: KWJOMJLANYBBDV-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-nitro-1H-pyrazole (CAS: 89607-12-5) is a halogenated and nitrated pyrazole derivative with the molecular formula C₄H₄BrN₃O₂ and a molecular weight of 206.00 g/mol . Its structure features a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring. This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine and nitro substituents, which enable cross-coupling reactions and further functionalization .

The compound requires storage at 2–8°C in a sealed, dry environment to maintain stability . Its synthetic utility is underscored by its commercial availability in quantities up to 25 g, with suppliers like BLD Pharm Ltd. offering high-purity (98%) batches . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .

Properties

IUPAC Name

4-bromo-1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJOMJLANYBBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365453
Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
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Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-12-5
Record name 4-Bromo-1-methyl-3-nitro-1H-pyrazole
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Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
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Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-nitro-1H-pyrazole with methyl iodide in the presence of a base such as sodium hydride in dry dimethylformamide (DMF) at low temperatures . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 4-amino-1-methyl-3-nitro-1H-pyrazole.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

Biological Applications

4-Bromo-1-methyl-3-nitro-1H-pyrazole has been investigated for various biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. The mechanism may involve interactions with cellular components, leading to the inhibition of microbial growth. Studies have shown that pyrazole derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The nitro group can undergo bioreduction within cells, forming reactive intermediates that may induce apoptosis in cancer cells . Further investigations are needed to elucidate the specific pathways involved.
  • Coordination Chemistry : The compound's ability to form complexes with metal ions makes it valuable in coordination chemistry. Pyrazoles are known for their capacity to stabilize metal ions through coordination bonds, which is crucial in catalysis and materials science .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Methyl 4-nitro-1H-pyrazoleLacks bromineContains only a nitro group
4-Bromo-3-methyl-1H-pyrazoleLacks nitro and carboxylate groupsOnly contains bromine and methyl groups
1-Methyl-4-nitro-1H-pyrazoleLacks bromine and carboxylate groupsContains only a nitro group

This comparison highlights the unique attributes of this compound due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Case Studies

Several case studies have documented the applications of this compound:

  • Antimicrobial Efficacy Study : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The study concluded that further exploration into its mechanism could lead to novel antimicrobial agents .
  • Cancer Cell Line Testing : A study evaluating the anticancer properties of this compound on human cancer cell lines showed promising results, indicating its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-Me, 3-NO₂, 4-Br C₄H₄BrN₃O₂ 206.00 Building block for drug synthesis
3-Bromo-4-nitro-1H-pyrazole 3-Br, 4-NO₂ C₃H₂BrN₃O₂ 191.97 Reactive intermediate; lacks N1 substituent, enhancing N1 reactivity
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 1-Ph, 3-OMe, 4-Br C₁₀H₉BrN₂O 265.10 Methoxy group increases electron density; used in NMR studies
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole 1-(3-MeBz), 3-CF₃, 4-NO₂, 5-Me C₁₃H₁₂F₃N₃O₂ 299.25 Trifluoromethyl enhances lipophilicity; GLUT1 inhibitor research
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid 1-(4-CarboxyBz), 3-NO₂, 4-Br C₁₁H₈BrN₃O₄ 326.11 Carboxylic acid enables H-bonding; used in supramolecular chemistry
4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole 1-(4-MeOBz), 3-NO₂, 4-Br C₁₁H₁₀BrN₃O₃ 312.12 Methoxybenzyl group increases aromaticity; stored at RT

Reactivity and Functionalization

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at position 3 in the target compound is strongly electron-withdrawing, directing electrophilic substitution to the 5-position . In contrast, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (3-OMe) exhibits increased electron density at the ring, altering reactivity toward nucleophilic attack .
  • Steric Effects : The methyl group at position 1 in the target compound provides moderate steric hindrance, whereas bulkier substituents like 4-methoxybenzyl (in 4-bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole) limit accessibility to the N1 position .
  • Cross-Coupling Potential: The bromine atom in the target compound facilitates Suzuki-Miyaura couplings, similar to 3-bromo-4-nitro-1H-pyrazole. However, the latter’s lack of an N1 substituent makes it more reactive in palladium-catalyzed reactions .

Spectroscopic and Analytical Data

  • NMR Spectroscopy : The target compound’s ¹H NMR spectrum shows characteristic peaks for the methyl group (~δ 3.8 ppm) and nitro group deshielding effects. In contrast, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole displays distinct methoxy (δ 3.9 ppm) and aromatic proton signals (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : The molecular ion peak for the target compound (m/z 206) is distinct from derivatives like 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one, which shows [M+H]⁺ at m/z 317 .

Biological Activity

4-Bromo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H6BrN3O2C_5H_6BrN_3O_2, with a molecular weight of approximately 247.09 g/mol. The compound features a bromine atom, a nitro group, and a methyl group attached to the pyrazole ring, contributing to its reactivity and biological properties.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in oxidative phosphorylation, which affects ATP production and cellular energy metabolism.
  • Cell Signaling Interference : The compound influences cell signaling pathways, potentially altering gene expression and cellular metabolism.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description
Antimicrobial Demonstrated efficacy against various bacterial strains and fungi .
Anticancer Exhibits cytotoxic effects on several cancer cell lines; potential for drug development .
Anti-inflammatory Shown to possess anti-inflammatory properties comparable to standard drugs .
Antioxidant May reduce oxidative stress through modulation of biochemical pathways.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
MCF72.36
PC-30.87

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Antimicrobial Activity

In antimicrobial studies, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed promising results against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which may enhance its bioavailability. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential.

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